molecular formula C16H19N3O2S2 B12130131 4-Amino-3-(4-ethylphenyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione

4-Amino-3-(4-ethylphenyl)-5-(morpholine-4-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione

Cat. No.: B12130131
M. Wt: 349.5 g/mol
InChI Key: GUQDNKPMNQPIBY-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a thiazole ring system. Its systematic name reflects its substituents and ring structure.
  • The compound contains an amino group (NH₂), an ethylphenyl group (C₆H₅CH₂CH₃), a morpholine-4-carbonyl group (C₄H₉OCONH), and a thiazole ring (C₃H₃NS).
  • Thiazoles are sulfur-containing five-membered rings, and their derivatives exhibit diverse biological activities.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the condensation of an appropriate aldehyde or ketone with a thioamide, followed by cyclization.

      Reaction Conditions: Specific conditions depend on the chosen synthetic pathway, but they typically involve refluxing in suitable solvents with acid or base catalysts.

      Industrial Production: While industrial-scale production methods may vary, laboratories often employ multistep syntheses to obtain this compound.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and applications in organic synthesis.

      Biology: Investigating its interactions with biological macromolecules (e.g., proteins, nucleic acids) and potential medicinal properties.

      Medicine: Assessing its pharmacological effects, toxicity, and potential therapeutic applications.

      Industry: Exploring its use as a building block for drug development or materials science.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or cellular pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Uniqueness: Its combination of substituents (amino, ethylphenyl, morpholine-4-carbonyl) sets it apart.

      Similar Compounds: Related thiazole derivatives include other heterocyclic compounds with similar ring systems.

    Remember that this compound’s properties and applications are still an active area of research, and further studies will enhance our understanding.

    Properties

    Molecular Formula

    C16H19N3O2S2

    Molecular Weight

    349.5 g/mol

    IUPAC Name

    [4-amino-3-(4-ethylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-morpholin-4-ylmethanone

    InChI

    InChI=1S/C16H19N3O2S2/c1-2-11-3-5-12(6-4-11)19-14(17)13(23-16(19)22)15(20)18-7-9-21-10-8-18/h3-6H,2,7-10,17H2,1H3

    InChI Key

    GUQDNKPMNQPIBY-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)N3CCOCC3)N

    Origin of Product

    United States

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